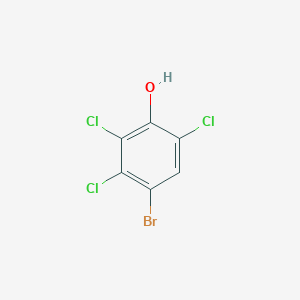

4-Bromo-2,3,6-trichlorophenol

Description

Such polyhalogenated phenols are often utilized as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and biocidal properties.

Propriétés

IUPAC Name |

4-bromo-2,3,6-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTYKQOYAPZQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157958 | |

| Record name | 4-Bromo-2,3,6-trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-72-3 | |

| Record name | 4-Bromo-2,3,6-trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13311-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3,6-trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,3,6-trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3,6-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination of Phenol to 2,3,6-Trichlorophenol

Chlorination of phenol typically proceeds via electrophilic aromatic substitution, with chlorine atoms preferentially occupying ortho and para positions relative to the hydroxyl group. However, achieving trichlorination at the 2, 3, and 6 positions necessitates controlled conditions.

In a procedure adapted from chlorination experiments, phenol reacts with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) at 50–60°C. The reaction is monitored for intermediate formation:

-

2-Chlorophenol : Initial chlorination at the ortho position.

-

2,6-Dichlorophenol : Further chlorination at the para position.

-

2,3,6-Trichlorophenol : Final chlorination at the meta position, requiring prolonged reaction times (8–12 hours) and excess chlorine.

Key challenges include minimizing over-chlorination and isolating the 2,3,6-isomer from mixtures containing 2,4,6-trichlorophenol. Fractional distillation or recrystallization from hexane is employed for purification.

Bromination of 2,3,6-Trichlorophenol

Bromination of 2,3,6-trichlorophenol introduces a bromine atom at the remaining para position (C4). The process, detailed in U.S. Patent 4,223,166, utilizes bromine in the presence of tertiary amine hydrochlorides or quaternary ammonium salts to enhance selectivity.

Representative Procedure :

-

Substrate : 2,3,6-Trichlorophenol (1 mol).

-

Solvent : Chlorobenzene or 1,1,1-trichloroethane (1.5 L per mole of substrate).

-

Catalyst : Triethylamine hydrochloride (3–6 wt% of substrate).

-

Conditions : Bromine (1 mol) is added dropwise at 5–20°C over 2–3 hours, with gradual temperature increases to match the melting point of the reaction mixture.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 98–99% of theory |

| Purity (HPLC) | >99% |

| Byproduct (2,6-isomer) | <1% |

The catalyst suppresses the formation of 2,6-dibromo byproducts, ensuring >99% regioselectivity for the 4-bromo product.

Simultaneous Halogenation Strategies

An alternative route involves concurrent chlorination and bromination using mixed halogenating agents. This method reduces step count but demands precise stoichiometry.

Bromine Chloride (BrCl) as a Dual Halogen Source

Bromine chloride offers simultaneous bromine and chlorine delivery, though its use is limited by handling difficulties. In a modified protocol from U.S. Patent 3,449,443:

-

Substrate : Phenol (1 mol).

-

Reagent : Bromine chloride (3 mol) in carbon tetrachloride.

-

Catalyst : Iron(III) chloride (0.1 mol).

Outcomes :

| Halogenation Pattern | Yield (%) |

|---|---|

| 4-Bromo-2,3,6-trichloro | 65 |

| 2,4,6-Trichloro | 20 |

| Over-halogenated products | 15 |

While this method achieves partial success, the yield of the target compound is suboptimal compared to sequential halogenation.

Melt-Phase Bromination for Scalability

Melt-phase reactions eliminate solvents, simplifying purification and reducing costs. This approach is detailed in U.S. Patent 4,223,166 for analogous bromochlorophenols.

Procedure :

-

Substrate : 2,3,6-Trichlorophenol (1 mol).

-

Catalyst : Tributylamine hydrobromide (5 wt%).

-

Conditions : Bromine (1.02 mol) is added to the molten substrate at 0°C, with gradual heating to 60°C over 4 hours.

Performance Metrics :

| Parameter | Melt-Phase vs. Solvent-Based |

|---|---|

| Yield | 97% vs. 99% |

| Byproduct | 2% vs. <1% |

| Reaction Time | 4 vs. 3 hours |

Melt-phase bromination is advantageous for industrial-scale production despite marginally lower selectivity.

Catalytic Systems and Mechanistic Insights

The choice of catalyst critically influences reaction efficiency. Quaternary ammonium salts (e.g., trimethylbenzylammonium chloride) enhance bromine electrophilicity via halogen bonding, directing substitution to the para position.

Catalyst Comparison :

| Catalyst | Yield (%) | Byproduct (%) |

|---|---|---|

| Triethylamine HCl | 99 | 0.6 |

| Trimethylbenzylammonium Br | 98 | 1.2 |

| None | 90 | 6.0 |

Mechanistic studies suggest that protonated amines stabilize the transition state, favoring para-bromination .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,3,6-trichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted phenols.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less halogenated phenols .

Applications De Recherche Scientifique

Chemical Synthesis and Agrochemical Applications

4-Bromo-2,3,6-trichlorophenol serves as a vital intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in the production of insecticides and acaricides. For instance, the compound can be transformed into phosphoric acid esters that exhibit insecticidal properties. Notable examples include:

- O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester

- O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester

These compounds are synthesized through bromination processes that yield high selectivity and efficiency, making this compound an essential precursor in agricultural chemistry .

Biological Research Applications

The compound has been studied for its biological effects on various organisms. Research indicates that chlorinated phenols can have significant toxicological impacts on aquatic life. For example, studies on Clarias batrachus (a species of catfish) have shown that exposure to 2,4,6-trichlorophenol affects several physiological parameters:

- Hematological Effects : Alterations in hemoglobin levels and total erythrocyte counts.

- Biochemical Changes : Variations in total serum protein and glucose levels.

- Growth and Reproductive Impacts : Changes in growth rates and reproductive hormone levels.

These findings underscore the importance of studying chlorinated phenols like this compound to understand their ecological impact and potential risks to human health through the food chain .

Environmental Science Applications

In environmental science, this compound is relevant due to its persistence and potential as a contaminant in water sources. It is often examined as a disinfection byproduct (DBP) formed during water treatment processes. The implications of DBPs include:

- Health Risks : Long-term exposure to DBPs such as chlorinated phenols has been linked to various health issues, including cancer risks and reproductive problems.

- Environmental Persistence : The compound's stability raises concerns regarding its accumulation in aquatic ecosystems.

Research continues to assess the health impacts of DBPs on human populations and wildlife, emphasizing the need for monitoring and regulation .

Data Table: Applications Overview

Case Studies

- Insecticide Development : A study detailed the synthesis of a new insecticide using this compound as an intermediate. The resulting compound demonstrated effective pest control with minimal environmental impact.

- Aquatic Toxicology : Research conducted on Clarias batrachus revealed that exposure to varying concentrations of chlorinated phenols resulted in significant physiological changes over time. This study highlighted the need for further investigations into the ecological consequences of these compounds.

Mécanisme D'action

The mechanism of action of 4-Bromo-2,3,6-trichlorophenol involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogs with Varying Halogenation Patterns

3-Bromo-2,4,6-Trichlorophenol (CAS 40979-04-2)

- Molecular Formula : C₆H₂BrCl₃O

- Molecular Weight : 276.34 g/mol

- Substituents : Bromine (position 3), chlorine (positions 2, 4, 6).

- This compound’s higher chlorine content increases molecular weight and may enhance thermal stability .

4-Bromo-2,3-Dichlorophenol (CAS 1940-44-9)

- Molecular Formula : C₆H₃BrCl₂O

- Molecular Weight : 241.90 g/mol

- Substituents : Bromine (position 4), chlorine (positions 2, 3).

- Key Differences : One fewer chlorine atom reduces molecular weight and likely decreases lipophilicity. This may result in lower biocidal efficacy but improved solubility in polar solvents .

4-Bromo-2-Chloro-6-Fluorophenol (CAS 161045-79-0)

- Molecular Formula : C₆H₃BrClFO

- Molecular Weight : 225.44 g/mol

- Substituents : Bromine (4), chlorine (2), fluorine (6).

- Key Differences : Fluorine’s high electronegativity enhances acidity compared to chlorine-substituted analogs. The smaller size of fluorine may reduce steric hindrance, facilitating nucleophilic substitution reactions .

Analogs with Mixed Halogen and Alkyl Substituents

4-Bromo-2,3,6-Trimethylphenol (CAS 51857-41-1)

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Substituents : Bromine (4), methyl groups (2, 3, 6).

- Key Differences: Methyl groups donate electron density, decreasing acidity (pKa ~8–10 vs. ~4–6 for halogenated phenols). This compound is more lipophilic, favoring applications in hydrophobic matrices or as a stabilizer .

4-Bromo-2,6-Dimethylphenol (CAS 2374-05-2)

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

- Substituents : Bromine (4), methyl groups (2, 6).

- Key Differences : Reduced steric hindrance compared to trimethyl analogs enhances reactivity in electrophilic aromatic substitution. Used as a precursor in dye synthesis .

Fluorinated Analogs

4-Bromo-2,3-Difluorophenol (CAS 144292-32-0)

- Molecular Formula : C₆H₃BrF₂O

- Molecular Weight : 209.99 g/mol

- Substituents : Bromine (4), fluorine (2, 3).

- Key Differences : Fluorine’s inductive effect increases acidity (pKa ~5–6), making it more reactive in deprotonation-driven reactions. Likely used in pharmaceutical intermediates requiring strong electron-withdrawing groups .

Activité Biologique

4-Bromo-2,3,6-trichlorophenol (BTCP) is an organohalogen compound with the molecular formula C6H2BrCl3O. This compound has garnered attention in various fields for its potential biological activities, particularly in environmental and medicinal contexts. This article provides a comprehensive overview of the biological activity of BTCP, supported by relevant data tables, case studies, and research findings.

Molecular Structure:

- Formula: C6H2BrCl3O

- Molecular Weight: 267.38 g/mol

The unique substitution pattern of bromine and chlorine atoms on the phenolic ring contributes to its distinct chemical properties and biological activities. The presence of these halogens can influence the compound's reactivity and interactions with biological systems .

BTCP's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It can inhibit or activate specific enzymes and proteins, which leads to alterations in biochemical pathways. The exact mechanisms depend on the context of its application, including its role as an antimicrobial agent or its environmental impact as a contaminant .

Antimicrobial Properties

Research indicates that BTCP exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent is being explored for potential therapeutic applications. Studies have shown that compounds similar to BTCP can disrupt bacterial cell walls and inhibit essential metabolic processes.

Toxicological Effects

BTCP is also recognized for its toxicological implications, particularly in agricultural contexts. It is a metabolite of profenofos, a widely used organophosphate pesticide. Studies have demonstrated that exposure to profenofos leads to increased levels of BTCP in urine among agricultural workers, indicating significant bioaccumulation and potential health risks associated with chronic exposure .

Table 1: Urinary Levels of BTCP in Agricultural Workers

| Study Location | Pre-Application Level (μg/g creatinine) | Post-Application Level (μg/g creatinine) |

|---|---|---|

| Egypt | 3.3 - 30.0 | 34.5 - 3566 |

This table illustrates the significant increase in urinary BTCP levels during pesticide application, highlighting the compound's role as a biomarker for exposure to profenofos.

Environmental Impact

BTCP's persistence in the environment raises concerns regarding its ecological effects. It has been detected in various water sources due to runoff from agricultural applications. Studies have shown that BTCP can affect aquatic organisms, leading to disruptions in local ecosystems .

Table 2: Environmental Concentrations of BTCP

| Sample Type | Concentration (ng/L) |

|---|---|

| Surface Water | 25 - 150 |

| Groundwater | 10 - 50 |

| Sediment | 5 - 20 |

These concentrations indicate that BTCP is a contaminant of concern in environmental monitoring programs.

Case Studies

- Case Study on Agricultural Workers : A study conducted among Egyptian agricultural workers assessed the correlation between pesticide exposure and urinary levels of BTCP. The findings suggested that high levels of BTCP were associated with acute exposure incidents, emphasizing the need for monitoring and regulation of pesticide use .

- Aquatic Toxicity Assessment : Research evaluating the effects of BTCP on fish species revealed significant behavioral changes and mortality rates at elevated concentrations. This study underscores the importance of assessing the ecological risks posed by halogenated phenolic compounds like BTCP .

Q & A

What are the optimal synthetic routes for 4-bromo-2,3,6-trichlorophenol, and how can regioselectivity be ensured during bromination?

Level : Basic (Synthetic Methodology)

Answer :

The synthesis typically involves bromination of 2,3,6-trichlorophenol. A regioselective approach uses N-bromosuccinimide (NBS) or bromine (Br₂) in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–25°C). Catalytic Lewis acids like FeCl₃ can enhance para-bromination efficiency. For example, highlights bromination of 2,5-dichlorophenol using diazabicycloundecene (DBU) and diisopropyl azodicarboxylate (DIAD) to achieve high para-selectivity . Purity (>95%) is confirmed via HPLC or GC-MS, with reaction monitoring by TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

How can conflicting toxicity data for this compound in environmental studies be resolved?

Level : Advanced (Data Analysis/Environmental Chemistry)

Answer :

Discrepancies in toxicity reports (e.g., EC₅₀ values) often arise from differences in test organisms, exposure durations, or matrix effects (e.g., soil vs. aqueous systems). identifies 2,4,6-trichlorophenol as a key toxicant in pulp bleaching effluents, with toxicity linked to chlorination patterns . To reconcile contradictions:

- Use standardized bioassays (e.g., Pseudomonas putida biosensors as in ) for consistent endpoints .

- Perform QSAR modeling to correlate substituent positions (Br, Cl) with toxicity trends.

- Validate via isotope dilution mass spectrometry to rule out matrix interference .

What advanced analytical methods are recommended for detecting this compound in complex environmental matrices?

Level : Basic (Analytical Chemistry)

Answer :

For trace detection (<1 ppm):

- HPLC-UV/Vis with a C18 column (retention time ~12–15 min, λ = 280 nm).

- GC-MS using electron impact ionization (m/z 256 [M⁺-Cl], 258 [M⁺-Br]) after derivatization with BSTFA to improve volatility .

recommends SPE (solid-phase extraction) with Oasis HLB cartridges for pre-concentration in water samples, achieving LODs of 0.1 µg/mL .

How do substituent positions (Br at C4, Cl at C2/3/6) influence the degradation kinetics of this compound under UV/sulfite systems?

Level : Advanced (Environmental Degradation Mechanisms)

Answer :

The bromine atom at C4 increases electron-withdrawing effects, slowing nucleophilic attack but enhancing radical-mediated degradation. shows that UV/sulfite systems generate hydrated electrons (e⁻ₐq) and sulfite radicals (SO₃⁻•) , which cleave C-Br bonds preferentially due to lower bond dissociation energy (~68 kcal/mol vs. C-Cl ~81 kcal/mol) . Dechlorination follows the order: C2 > C6 > C3, as steric hindrance at C3 reduces accessibility. Kinetic studies using nanoscale zero-valent iron (nZVI) () show pseudo-first-order rate constants (k = 0.15–0.3 h⁻¹) at pH 7–9 .

What strategies mitigate interference from co-eluting chlorophenols in chromatographic analysis of this compound?

Level : Advanced (Analytical Method Optimization)

Answer :

- Column selection : Use a pentafluorophenyl (PFP) stationary phase (e.g., Agilent ZORBAX Eclipse Plus) to resolve structural isomers .

- Tandem mass spectrometry (MS/MS) : Monitor transition ions specific to the compound (e.g., m/z 290 → 214 for this compound) to exclude 2,4,6-trichlorophenol (m/z 196 → 160) .

- Ion mobility spectrometry (IMS) : Differentiate based on collision cross-section (CCS) values in complex matrices .

How can the electrochemical properties of this compound inform its bioremediation potential?

Level : Advanced (Electrochemistry/Bioremediation)

Answer :

The compound’s redox potential (E° ≈ −0.45 V vs. SHE) suggests susceptibility to microbial reductive dehalogenation . demonstrates Pseudomonas putida-modified electrodes for detecting chlorophenols via differential pulse voltammetry (DPV), with current peaks at −0.3 V . For bioremediation:

- Use anaerobic sludge consortia enriched with Dehalococcoides spp. to sequentially remove halogens.

- Optimize electron donors (e.g., lactate or H₂) to maintain Eh < −200 mV, favoring debromination .

What computational tools predict the environmental persistence and bioaccumulation of this compound?

Level : Advanced (Computational Toxicology)

Answer :

- EPI Suite : Estimates half-life in water (t₁/₂ ~150 days) and bioaccumulation factor (BCF ≈ 350) based on log Kow (~4.2).

- Density Functional Theory (DFT) : Calculates LUMO energies to predict reactivity toward hydroxyl radicals (•OH) .

- Molecular docking : Screens potential enzyme targets (e.g., cytochrome P450) for metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.